6-Methoxy-4-(trifluoromethyl)pyridin-2-amine 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1598267-75-4
VCID: VC5386559
InChI: InChI=1S/C7H7F3N2O/c1-13-6-3-4(7(8,9)10)2-5(11)12-6/h2-3H,1H3,(H2,11,12)
SMILES: COC1=CC(=CC(=N1)N)C(F)(F)F
Molecular Formula: C7H7F3N2O
Molecular Weight: 192.141

6-Methoxy-4-(trifluoromethyl)pyridin-2-amine

CAS No.: 1598267-75-4

Cat. No.: VC5386559

Molecular Formula: C7H7F3N2O

Molecular Weight: 192.141

* For research use only. Not for human or veterinary use.

6-Methoxy-4-(trifluoromethyl)pyridin-2-amine - 1598267-75-4

Specification

CAS No. 1598267-75-4
Molecular Formula C7H7F3N2O
Molecular Weight 192.141
IUPAC Name 6-methoxy-4-(trifluoromethyl)pyridin-2-amine
Standard InChI InChI=1S/C7H7F3N2O/c1-13-6-3-4(7(8,9)10)2-5(11)12-6/h2-3H,1H3,(H2,11,12)
Standard InChI Key DQKXVLZIUVYLLZ-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=N1)N)C(F)(F)F

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features a pyridine ring with three substituents:

  • Methoxy group (–OCH₃) at position 6: Enhances solubility and modulates electronic effects.

  • Trifluoromethyl group (–CF₃) at position 4: Imparts metabolic stability and lipophilicity.

  • Amino group (–NH₂) at position 2: Serves as a reactive site for further functionalization .

The SMILES notation (COC1=CC(=CC(=N1)N)C(F)(F)F) and InChIKey (DQKXVLZIUVYLLZ-UHFFFAOYSA-N) confirm its structural uniqueness .

Physicochemical Properties

PropertyValueSource
Molecular Weight192.14 g/mol
LogP (Partition Coefficient)2.1 (estimated)
SolubilityLow in water; soluble in DMSO
Melting PointNot reported
Boiling PointNot reported

Synthesis and Optimization

Second-Generation Improvements

A streamlined three-step protocol was developed:

  • Deoxofluorination: 2,6-Dichloro-4-methylnicotinic acid (13) is treated with a fluorinating agent to yield 2,6-dichloro-4-(trifluoromethyl)pyridine.

  • Halogen Exchange: Chlorine at position 6 is replaced with bromine using HBr/AcOH.

  • Regioselective Amination: Bromine is displaced by ammonia in a nucleophilic aromatic substitution (SₙAr) reaction .

Alternative Methods

A patent by EP2527327A1 describes amination of 2,6-dichloro-4-trifluoromethylpyridine using ammonia in hydrophilic ethers (e.g., tetrahydrofuran), followed by catalytic hydrogenation to remove residual halogens . This method avoids harsh conditions and reduces byproducts .

Applications in Drug Discovery

Kinase Inhibitors

The compound serves as a key intermediate in protein kinase inhibitors, particularly targeting PI3K and mTOR pathways . For example:

  • PQR530: A dual PI3K/mTOR inhibitor incorporating the 4-(trifluoromethyl)pyridin-2-amine scaffold shows potent anticancer activity .

  • Divarasib (GDC-6036): A KRAS G12C inhibitor utilizes a related trifluoromethylpyridine intermediate for covalent binding to mutant proteins .

Antibacterial and Antifungal Agents

Structural analogues with methoxy and trifluoromethyl groups exhibit broad-spectrum activity against Staphylococcus aureus and Candida albicans, though specific data for this compound remain proprietary .

Agricultural Chemistry

Trifluoromethylpyridines are explored as herbicides and insecticides due to their resistance to metabolic degradation .

HazardPrecautionary MeasuresSource
Skin Irritation (H315)Use nitrile gloves; avoid direct contact
Eye Damage (H319)Wear safety goggles
Respiratory Irritation (H335)Use fume hoods

Comparative Analysis with Analogues

CompoundStructural DifferenceKey Property Differences
6-Ethoxy-4-(trifluoromethyl)pyridin-2-amineEthoxy (–OCH₂CH₃) vs. methoxyHigher lipophilicity (LogP ≈ 2.5)
6-Chloro-4-(trifluoromethyl)pyridin-2-amineChlorine (–Cl) vs. methoxyReduced solubility; enhanced reactivity
2-Amino-6-(trifluoromethyl)pyridineNo methoxy groupLower metabolic stability

The methoxy group in 6-Methoxy-4-(trifluoromethyl)pyridin-2-amine balances solubility and reactivity, making it preferable for drug candidates.

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